Hygrovetine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

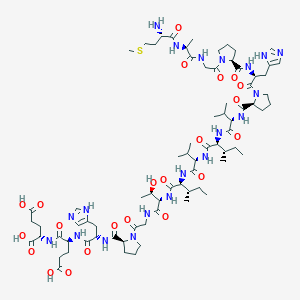

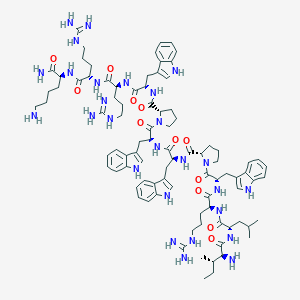

Hygromycin B (Hygrovetine) is a selective antibiotic that is effective on most bacteria, fungi, and higher eukaryotes . It inhibits protein synthesis by interfering with translocation and causing mistranslation at the 70S ribosome . The chemical formula of this compound is C20H37N3O13 .

Synthesis Analysis

Hygromycin B, an aminocyclitol antibiotic that strongly inhibits both 70S and 80S ribosomes, is synthesized by Streptomyces hygroscopicus . The process of synthesis planning involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The CAS number for this compound is 31282-04-9 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve interactions with the 70S ribosome, which is part of the protein synthesis machinery in cells . The exact details of these reactions would require a deep understanding of biochemistry and molecular biology.

Scientific Research Applications

1. Applications in Periodontal Therapy

Hygrovetine, also known as hyaluronan (HY), has been studied for its application in periodontal therapy. Research suggests that hyaluronan may have a beneficial effect when used as an adjunct to non-surgical and surgical periodontal treatments. It appears to moderate inflammation outcomes such as bleeding on probing and pocket depth reduction, and is generally safe to use. However, due to the heterogeneity of studies, definitive recommendations on the mode of application or effect size are not conclusive (Bertl et al., 2015).

2. Role in High-Throughput Biological Screening

This compound's derivatives or related compounds have been implicated in the development of high-throughput screening (HTS) methodologies. HTS is crucial in drug discovery and biological research, with micro- and nanofluidic systems being particularly relevant. These systems, which can be influenced by compounds like this compound, facilitate massively parallel experimentation and miniaturization, crucial for efficient and scalable research approaches (Hong et al., 2009).

3. Utility in Pharmacogenetics Research

In the broader scope of pharmacogenetics, which deals with how genetic variation affects drug response, this compound-like compounds might play a role. The NIH Pharmacogenetics Research Network has explored various drugs, including those that could be related to this compound, to understand correlations between drug responses and genetic variations. This research is vital for personalized medicine and understanding how drugs like this compound might interact differently depending on genetic makeup (Giacomini et al., 2007).

Mechanism of Action

Hygromycin B, also known as Hygrovetine or by its chemical name, is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus . It has a broad spectrum of activity, inhibiting protein synthesis in bacteria, fungi, and higher eukaryotic cells .

Target of Action

The primary target of Hygromycin B is the 80S subunit of the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells. By targeting the ribosome, Hygromycin B interferes with protein synthesis, which is essential for cell growth and survival .

Mode of Action

Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site . This action disrupts the translocation and promotes mistranslation at the 80S ribosome . Additionally, Hygromycin B prevents mRNA and tRNA translocation by an unknown mechanism .

Biochemical Pathways

The primary biochemical pathway affected by Hygromycin B is protein synthesis . By inhibiting this pathway, Hygromycin B disrupts the normal functioning of the cell, leading to cell death .

Pharmacokinetics

It is known that hygromycin b is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The result of Hygromycin B’s action is the inhibition of protein synthesis , leading to cell death . This effect is observed in bacteria, fungi, and higher eukaryotic cells .

Action Environment

The action of Hygromycin B can be influenced by environmental factors. For instance, Hygromycin B solutions have been reported to lose activity on freezing . Therefore, solutions are stable when refrigerated, and freezing should be avoided . Furthermore, the effectiveness of Hygromycin B can vary depending on the cell line and growth conditions .

Biochemical Analysis

Biochemical Properties

Hygromycin B interacts with the ribosome, specifically the mRNA decoding center in the small (30S) ribosomal subunit . It induces a localized conformational change, differing from that induced by other aminoglycosides . Unlike other aminoglycosides, hygromycin B potently inhibits spontaneous reverse translocation of tRNAs and mRNA on the ribosome in vitro .

Cellular Effects

In Escherichia coli cells, hygromycin B exhibits a concentration-dependent inhibitory effect on viable-cell numbers, growth rate, protein synthesis, and 30S and 50S subunit formation . In rice seedlings, hygromycin B treatment leads to severe growth defects, leaf chlorosis, and leaf shrinkage .

Molecular Mechanism

Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site .

Temporal Effects in Laboratory Settings

Hygromycin B solutions have been reported to lose activity on freezing . Since solutions are stable refrigerated, freezing should be avoided . The dry solid is stable for at least five years if stored at 2-8 °C .

Dosage Effects in Animal Models

The effects of hygromycin B vary with different dosages in animal models

Metabolic Pathways

Hygromycin B is involved in the protein synthesis pathway, where it interacts with the ribosome

properties

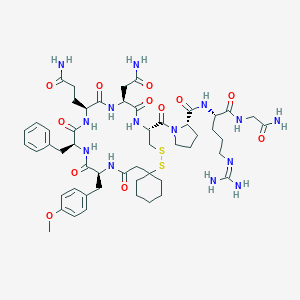

| { "Design of the Synthesis Pathway": "The synthesis of Hygrovetine can be achieved through a multi-step process involving various chemical reactions.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-(2,4-dimethoxyphenyl)-2-butenoic acid ethyl ester.", "Step 2: Alkylation of the above product with methyl iodide and sodium hydroxide to form 3-(2,4-dimethoxyphenyl)-2-butenoic acid methyl ester.", "Step 3: Hydrolysis of the methyl ester using hydrochloric acid to form 3-(2,4-dimethoxyphenyl)-2-butenoic acid.", "Step 4: Cyclization of the above product with sodium hydroxide to form 5-(2,4-dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.", "Step 5: Methylation of the above product using methyl iodide and sodium hydroxide to form Hygrovetine.", "Step 6: Purification of the product using sodium sulfate and ethanol." ] } | |

CAS RN |

31282-04-9 |

Molecular Formula |

C20H37N3O13 |

Molecular Weight |

527.5 g/mol |

IUPAC Name |

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |

InChI |

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18?,19+,20?/m1/s1 |

InChI Key |

GRRNUXAQVGOGFE-WHGKUWNNSA-N |

Isomeric SMILES |

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N |

SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

Canonical SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

Appearance |

Solid powder |

| Hygromycin B, as an antibiotic, used for selection of cells transfected with E. coli hygromycin resistance gene. | |

boiling_point |

897.6±65.0 °C at 760 mmHg |

melting_point |

320 to 356 °F (decomposes) (NTP, 1992) |

Other CAS RN |

14918-35-5 31282-04-9 |

physical_description |

Amorphous solid or tan powder. (NTP, 1992) |

Pictograms |

Corrosive; Acute Toxic; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Freely soluble (NTP, 1992) |

storage |

−20°C |

synonyms |

Hygromycin b |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

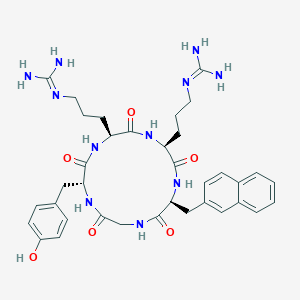

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)